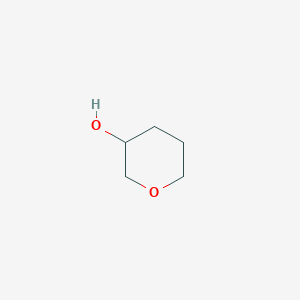

tetrahydro-2H-pyran-3-ol

Vue d'ensemble

Description

Tetrahydro-2H-pyran-3-ol is a 3-substituted tetrahydropyran . It is used in the preparation of herbicides as well as pyrazolothiazole compounds as CRF1 (corticotropin-releasing factor type 1) receptor antagonists .

Synthesis Analysis

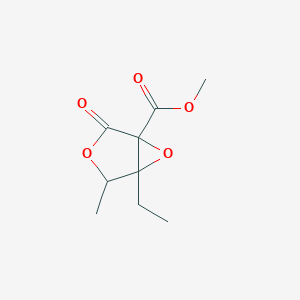

A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . This process involves a cyclopropylcarbinyl cation rearrangement as the key step .Molecular Structure Analysis

The molecular formula of tetrahydro-2H-pyran-3-ol is C5H10O2 . The InChI code is 1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 . The molecular weight is 102.13 g/mol .Chemical Reactions Analysis

The chemical reactions of tetrahydro-2H-pyran-3-ol involve the cleavage of the exocyclic cyclopropane bond, enabling various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-3-ol is a liquid at room temperature . It has a molecular weight of 102.13 g/mol . The compound has a topological polar surface area of 29.5 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis of Heterocycles

Tetrahydro-2H-pyran-3-ol is used in the synthesis of 2H-pyrans . The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .

Preparation of Herbicides

Tetrahydro-2H-pyran-3-ol is used in the preparation of herbicides . Herbicides are substances that are toxic to plants and are used to destroy unwanted vegetation.

Preparation of CRF1 Receptor Antagonists

Tetrahydro-2H-pyran-3-ol is used in the preparation of pyrazolothiazole compounds as CRF1 (corticotropin-releasing factor type 1) receptor antagonists . CRF1 receptor antagonists are drugs that block the action of corticotropin-releasing factor, a hormone that plays a role in stress response.

Synthesis of Natural Products

The 2H-pyran ring, which can be synthesized using tetrahydro-2H-pyran-3-ol, is a structural motif present in many natural products . This makes tetrahydro-2H-pyran-3-ol a valuable compound in the synthesis of various natural products.

Synthesis of Pharmaceuticals

Given its role in the synthesis of CRF1 receptor antagonists , tetrahydro-2H-pyran-3-ol can be used in the synthesis of pharmaceuticals. CRF1 receptor antagonists have potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders.

Synthesis of Agrochemicals

As tetrahydro-2H-pyran-3-ol is used in the preparation of herbicides , it can be used in the synthesis of agrochemicals. These chemicals are used in agriculture to control pests and enhance crop yield.

Mécanisme D'action

Target of Action

Tetrahydro-2H-pyran-3-ol is a 3-substituted tetrahydropyran . It has been used in the preparation of herbicides and pyrazolothiazole compounds as CRF1 (corticotropin-releasing factor type 1) receptor antagonists . The primary targets of this compound are therefore likely to be the CRF1 receptors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLTOUYJMTTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482680 | |

| Record name | tetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydro-2H-pyran-3-ol | |

CAS RN |

19752-84-2 | |

| Record name | tetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications have been explored in tetrahydro-2H-pyran-3-ol derivatives for enhancing their biological activity?

A1: Researchers have investigated various structural modifications to optimize the biological activity of tetrahydro-2H-pyran-3-ol derivatives. For instance, the introduction of a 2-(6-chloro-9H-purin-9-yl)ethoxy substituent at the 2-position and an isobutoxy group at the 6-position of the tetrahydro-2H-pyran-3-ol scaffold was explored for potential antiviral activity []. In another study, D-glucose-derived benzyl and alkyl 1,2,3-triazole substituents were attached to the tetrahydro-2H-pyran-3-ol core, leading to promising antifungal and antibacterial candidates []. These modifications highlight the versatility of this scaffold for developing new therapeutic agents.

Q2: What specific antifungal and antibacterial activities have been observed for certain tetrahydro-2H-pyran-3-ol derivatives?

A2: Research indicates that some derivatives exhibit notable antifungal and antibacterial properties. Specifically, (3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-tetrahydro-2H-pyran-3-ol (compound 8a in the study) displayed potent antifungal activity against Aspergillus fumigatus, surpassing the efficacy of Fluconazole, a commonly used antifungal drug []. This compound also demonstrated broad-spectrum antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Bacillus proteus, Pseudomonas aeruginosa, and Escherichia coli [].

Q3: How have researchers characterized the synthesized tetrahydro-2H-pyran-3-ol derivatives?

A3: A combination of spectroscopic techniques has been employed for the structural characterization of synthesized tetrahydro-2H-pyran-3-ol derivatives. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), ultraviolet-visible spectroscopy (UV), and mass spectrometry (MS) [, ]. These techniques provide comprehensive information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their structures.

Q4: Beyond antimicrobial and antiviral activities, have other biological applications been explored for tetrahydro-2H-pyran-3-ol derivatives?

A4: Yes, research has explored the anticoccidial activity of certain tetrahydro-2H-pyran-3-ol derivatives []. Specifically, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one were synthesized and exhibited notable anticoccidial activity in chickens infected with Eimeria tenella, a protozoan parasite [].

Q5: What is the significance of studying the conformation of the tetrahydro-2H-pyran-3-ol ring system?

A5: Understanding the conformational preferences of the tetrahydro-2H-pyran-3-ol ring is crucial for understanding its interactions with biological targets. Studies utilizing X-ray crystallography have revealed that the tetrahydro-2H-pyran ring in trans-2,2-dimethyl-6-phenyl-3,4,5,6-tetrahydro-2H-pyran-3-ol adopts a chair conformation with the phenyl and hydroxyl substituents in equatorial positions []. This information helps researchers understand how these molecules might bind to enzymes or receptors, ultimately influencing their biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)